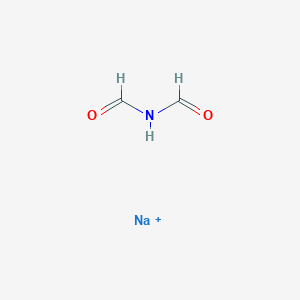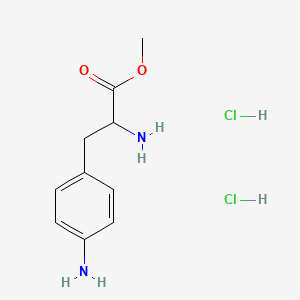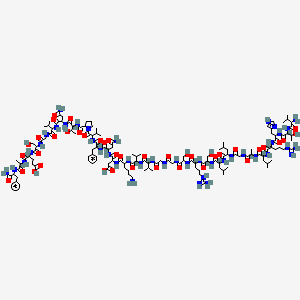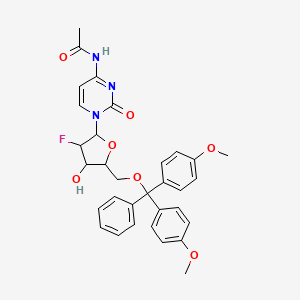
Sodium diformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-formyl-, sodium salt (9CI) can be synthesized through the reaction of formamide with sodium hydroxide. The reaction typically involves the following steps:
- Dissolving formamide in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of Formamide, N-formyl-, sodium salt (9CI) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then packaged and stored under inert atmosphere conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-formyl-, sodium salt (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid derivatives.
Reduction: It can be reduced to formamide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formic acid derivatives.
Reduction: Formamide.
Substitution: Various substituted formamides.
Scientific Research Applications
Formamide, N-formyl-, sodium salt (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-formyl-, sodium salt (9CI) involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Formamide, N-formyl-, sodium salt (9CI) can be compared with other similar compounds such as:
Formamide: A simpler compound with the formula HCONH₂, used as a solvent and chemical intermediate.
N-Methylformamide: A derivative of formamide with the formula HCONHCH₃, used in organic synthesis and as a solvent.
N,N-Dimethylformamide: A widely used solvent with the formula HCON(CH₃)₂, known for its high solubility and low volatility.
Formamide, N-formyl-, sodium salt (9CI) is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its non-sodium counterparts .
Properties
Molecular Formula |
C2H3NNaO2+ |
|---|---|
Molecular Weight |
96.04 g/mol |
IUPAC Name |
sodium;N-formylformamide |
InChI |
InChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);/q;+1 |
InChI Key |
QJXDSDLNUKLDBP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)

![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)




![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)
![N-(3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B13391679.png)
![N-[[1-[(4-aminocyclohexyl)methyl]pyrrolidin-2-yl]methyl]-N-[(E)-3-(2,4-difluorophenyl)-2-methylprop-2-enyl]-3,4-dimethoxybenzamide;tert-butyl N-[4-[[2-[[[(E)-3-(2,4-difluorophenyl)-2-methylprop-2-enyl]-(3,4-dimethoxybenzoyl)amino]methyl]pyrrolidin-1-yl]methyl]cyclohexyl]carbamate](/img/structure/B13391686.png)
